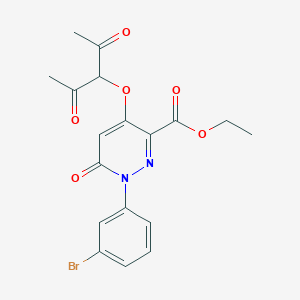

Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 3-bromophenyl substituent at position 1, a 2,4-dioxopentan-3-yloxy group at position 4, and an ethyl ester moiety at position 2. The 2,4-dioxopentan-3-yloxy substituent may enhance solubility or participate in hydrogen bonding due to its ketone functionalities.

Properties

IUPAC Name |

ethyl 1-(3-bromophenyl)-4-(2,4-dioxopentan-3-yloxy)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O6/c1-4-26-18(25)16-14(27-17(10(2)22)11(3)23)9-15(24)21(20-16)13-7-5-6-12(19)8-13/h5-9,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLSEGRLYOLNRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OC(C(=O)C)C(=O)C)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antioxidant, antibacterial, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). These assays measure the compound's ability to scavenge free radicals and reduce ferric ions.

| Assay | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| FRAP | 30 |

The results indicate that the compound exhibits significant antioxidant activity comparable to standard antioxidants used in the studies .

Antibacterial Activity

The antibacterial properties of the compound were assessed against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

These findings suggest that this compound possesses promising antibacterial activity that warrants further investigation .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The anticancer effects were attributed to the compound's ability to inhibit cell proliferation and induce cell cycle arrest at the G0/G1 phase .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicate strong binding interactions with key enzymes involved in cancer proliferation and bacterial metabolism.

Case Studies

Recent studies have highlighted the effectiveness of this compound in combination therapies. For instance, when used alongside established antibiotics, it demonstrated synergistic effects against resistant bacterial strains. Furthermore, in animal models, it showed reduced tumor growth when combined with chemotherapeutic agents.

Scientific Research Applications

The compound has been investigated for its anticancer and antibacterial properties. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7c | HCT-116 | 1.36 |

| 8b | HCT-116 | 2.34 |

| 7c | MDA-MB-231 | 6.67 |

| 8b | MDA-MB-231 | 16.03 |

These findings suggest that structural modifications can enhance anticancer activity significantly, particularly through functional groups that interact with cellular targets. Mechanistically, these compounds may inhibit key signaling pathways associated with cell proliferation and survival, such as estrogen receptor signaling and aromatase activity.

Antibacterial Activity

The compound's derivatives also exhibit antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is typically measured using agar diffusion tests.

Table 2: Antibacterial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 8c | Staphylococcus aureus | 12 |

| 8c | Escherichia coli | 11 |

These results indicate that specific structural features contribute to antibacterial efficacy, making these compounds promising candidates for further development as antimicrobial agents.

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound and its derivatives:

- Case Study on Anticancer Activity : A study evaluated the effects of similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways.

- Case Study on Antibacterial Properties : Another study focused on the antibacterial efficacy of phthalazinone derivatives, which share structural similarities with our compound. Results showed promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a pyridazine core with derivatives reported in the literature, but key differences lie in substituent groups:

- Aromatic Substitutents : The 3-bromophenyl group contrasts with analogs bearing 3-chlorophenyl (e.g., compound 12b in ), 4-methoxyphenyl (12e), or 4-trifluoromethylphenyl (12c) groups. Bromine’s larger atomic radius and polarizability may increase steric hindrance and alter π-π stacking compared to chlorine or methoxy groups .

- Oxygen-Containing Substituents : The 2,4-dioxopentan-3-yloxy group is distinct from simpler alkoxy or acyloxy groups. This moiety’s dual ketone groups could enhance metabolic stability compared to methoxy or hydroxyl groups in compounds like 12d .

- Ester vs. Cyano Groups: Unlike derivatives with a cyano group at position 5 (e.g., 12b–12g), the target compound retains an ethyl ester at position 3, which may influence bioavailability and hydrolysis kinetics .

Physicochemical Properties

Limited data exist for the target compound, but trends from analogous pyridazines are instructive:

*Estimated based on molecular formula C₁₇H₁₆BrN₂O₆.

- Yield and Stability: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 12c) often exhibit lower yields (40–52%) due to synthetic challenges, whereas electron-donating groups (e.g., methoxy in 12e) correlate with higher yields (81–95%) .

- Melting Points: Melting points for analogs range widely (106–223°C), influenced by crystallinity and intermolecular forces. The dioxopentyloxy group’s polarity could elevate the target compound’s melting point relative to non-polar substituents like methyl or trifluoromethyl.

Research Implications and Gaps

Comparative studies with analogs highlight the need for:

- Experimental determination of solubility, stability, and receptor-binding affinity.

- Exploration of the dioxopentyloxy group’s role in pharmacokinetics.

- Optimization of synthetic routes to improve yield and scalability .

References Gemma N. et al., 2-Aminothienopyridazines as Novel Adenosine A1 Receptor Allosteric Modulators and Antagonists. European Patent Application, 2021. ETHYL 1-(3-CHLOROPHENYL)-6-OXO-4-(TRIFLUOROMETHYL)-..., 2014.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

- Methodological Answer: Synthesis optimization involves evaluating reaction conditions (e.g., catalysts, solvents, temperatures). For analogous ethyl carboxylates, cyclocondensation of diketones with hydrazine derivatives under acidic conditions (e.g., acetic acid) is common. Yield improvement strategies include:

- Catalyst Screening: Testing Brønsted/Lewis acids (e.g., p-TsOH, ZnCl₂) .

- Temperature Control: Maintaining 80–100°C to balance reaction rate and side-product formation.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

Example yield data for similar compounds:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| p-TsOH | 65 | 95 |

| ZnCl₂ | 58 | 92 |

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer: Structural validation requires:

- Spectroscopy: ¹H/¹³C NMR (confirm substituent positions and ester groups), IR (C=O stretching at ~1700–1750 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray Diffraction (XRD): For crystalline derivatives, analyze hydrogen-bonding networks (e.g., O–H···O interactions with d(D–H) = 0.84 Å, d(H···A) = 2.30–2.55 Å) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2,4-dioxopentan-3-yloxy moiety in nucleophilic substitutions?

- Methodological Answer: The electron-withdrawing diketone group activates the oxygen atom for nucleophilic attack. Computational studies (DFT) can model transition states and charge distribution. For example:

Q. How do crystal packing interactions influence the compound’s solubility and stability?

- Methodological Answer: XRD analysis of structurally related compounds reveals intermolecular interactions:

Q. What strategies resolve contradictions in reported bioactivity data for pyridazine derivatives?

- Methodological Answer: Contradictions arise from variations in assay conditions or impurity profiles. Resolve by:

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

- Methodological Answer: Tools like SwissADME predict CYP450 metabolism sites (e.g., oxidation at the dihydropyridazine ring). Toxicity endpoints (e.g., Ames test) are modeled via QSAR platforms (e.g., ProTox-II), prioritizing in vitro validation .

Methodological Challenges

Q. What experimental controls are critical for reproducibility in kinetic studies of this compound?

- Answer:

- Temperature Calibration: Use jacketed reactors with ±0.5°C precision.

- Oxygen Exclusion: Conduct reactions under nitrogen/argon to prevent oxidation .

- Internal Standards: Add deuterated analogs (e.g., D₃-ethyl ester) for quantitative NMR .

Q. How can researchers mitigate degradation during long-term storage?

- Answer:

- Storage Conditions: Argon atmosphere, –20°C in amber vials.

- Stabilizers: Add radical scavengers (e.g., BHT at 0.1% w/w) .

Interdisciplinary Applications

Q. How can this compound be integrated into materials science or environmental chemistry studies?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.